molecular formula C11H11BrN2O B1270590 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole CAS No. 416882-00-3

1-[2-(2-bromophenoxy)ethyl]-1H-imidazole

Cat. No. B1270590
M. Wt: 267.12 g/mol
InChI Key: RQOWPCMYBITZMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole, involves strategic chemical reactions that ensure the formation of the imidazole ring along with the incorporation of substituents. One common method involves the condensation of diketones with aldehydes in the presence of ammonia or ammonium salts. This pathway typically leads to the formation of a wide range of imidazole derivatives, depending on the starting materials used. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones through palladium-catalyzed cascade reactions showcases the versatility of imidazole synthesis techniques (Zhang, J., Zhang, X., & Fan, X., 2016).

Molecular Structure Analysis

The molecular structure of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole is characterized by the presence of an imidazole ring linked to a 2-bromophenoxyethyl chain. This structure is crucial for its chemical behavior and interaction with other molecules. The imidazole ring provides a platform for nucleophilic substitution reactions, while the bromophenoxyethyl group enhances its ability to interact with various biological targets, demonstrating its potential in medicinal chemistry.

Chemical Reactions and Properties

Imidazole derivatives participate in a wide range of chemical reactions, including nucleophilic substitutions, coupling reactions, and cyclization processes. For example, the synthesis of novel imidazole derivatives through reactions involving azide anion in the presence of boron trifluoride-diethyl etherate indicates the reactivity of imidazole compounds towards forming complex structures with potential biological activities (Chevreuil, F., et al., 2008).

Physical Properties Analysis

The physical properties of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement. The presence of the imidazole ring and bromophenoxyethyl group affects its interaction with solvents and its phase behavior. These properties are essential for determining its applicability in different chemical and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole, including acidity, basicity, and reactivity, are pivotal in its application in synthetic chemistry. The imidazole ring's nitrogen atoms contribute to its basic nature, allowing it to act as a ligand in coordination chemistry. Furthermore, its reactivity towards electrophiles and nucleophiles opens avenues for creating a wide array of derivatives with varied biological and chemical properties.

Scientific Research Applications

1. Neuronal Nitric Oxide Synthase Inhibition

1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole, a closely related compound, has shown inhibitory activity against neuronal nitric oxide synthase. It is significant for its selectivity, being less potent against endothelial isoforms, suggesting potential applications in modulating neuronal activities mediated by nitric oxide (Salerno et al., 1999).

2. Estrogen Receptor Interaction and Cyclooxygenase Inhibition

Another similar compound, 1H-imidazoles, exhibited hormonal activity in estrogen receptor-positive cells and showed potent antiproliferative effects against human breast cancer cell lines. Additionally, these compounds demonstrated strong inhibitory effects on cyclooxygenase enzymes, suggesting a potential role in cancer treatment and inflammation modulation (Wiglenda et al., 2005).

3. Polymer Chemistry Applications

1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole derivatives have been utilized in polymer chemistry. For instance, their conversion to polyelectrolyte copolymers via nucleophilic substitution has led to the development of water-soluble polymers with applications in stabilizing heterophase polymerization and conducting properties (Yuan et al., 2011).

4. Corrosion Inhibition

Imidazole derivatives have demonstrated potential as corrosion inhibitors. The introduction of various functional groups like OH, NH2, and OCH3 has been explored to enhance their efficacy, with applications in protecting metals from corrosion in acidic environments (Prashanth et al., 2021).

5. Antifungal Activity

Synthesized derivatives of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole have exhibited antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus. These compounds could be potential candidates for developing new antifungal agents (Chevreuil et al., 2008).

6. Antimicrobial Agents

Certain imidazole derivatives, including those structurally related to 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole, have been synthesized and tested for antimicrobial activities. They showed significant potential against various microorganisms, highlighting their role in antimicrobial therapy (Narwal et al., 2012).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[2-(2-bromophenoxy)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOWPCMYBITZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357807
Record name 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-bromophenoxy)ethyl]-1H-imidazole

CAS RN

416882-00-3
Record name 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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